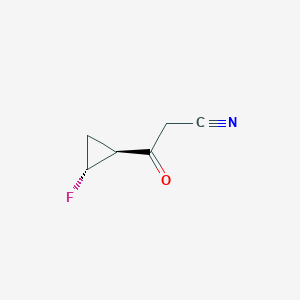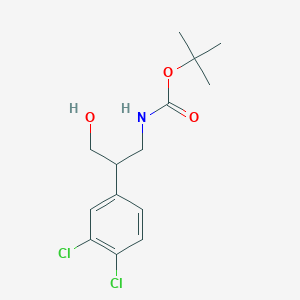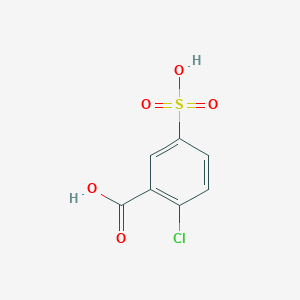
2-Chloro-5-sulfobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-sulfobenzoic acid is an aromatic compound with the molecular formula C₇H₅ClO₅S. It is characterized by the presence of a chlorine atom and a sulfonic acid group attached to a benzene ring. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-sulfobenzoic acid typically involves the chlorination of 2-chlorobenzoic acid followed by sulfonation. The reaction conditions often include the use of sulfuric acid as a sulfonating agent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and sulfonation processes. These methods are designed to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-sulfobenzoic acid undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Sulfuric Acid: Used in sulfonation reactions.
Nucleophiles: Such as hydroxide ions for nucleophilic substitution reactions.
Major Products Formed
Sulfonated Derivatives: Formed during sulfonation reactions.
Substituted Benzoic Acids: Formed during nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-Chloro-5-sulfobenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-sulfobenzoic acid involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The sulfonic acid group enhances its reactivity, allowing it to participate in various chemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-iodobenzoic acid: Similar structure but with an iodine atom instead of a sulfonic acid group.
2-Hydroxy-5-sulfobenzoic acid: Contains a hydroxyl group instead of a chlorine atom.
Uniqueness
2-Chloro-5-sulfobenzoic acid is unique due to the presence of both a chlorine atom and a sulfonic acid group, which confer distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C7H5ClO5S |
|---|---|
Poids moléculaire |
236.63 g/mol |
Nom IUPAC |
2-chloro-5-sulfobenzoic acid |
InChI |
InChI=1S/C7H5ClO5S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12,13) |
Clé InChI |
LSLIPOCUJFXUNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



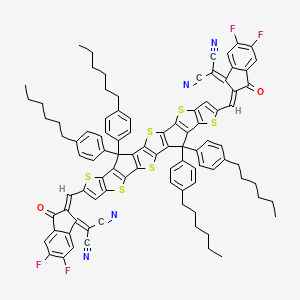
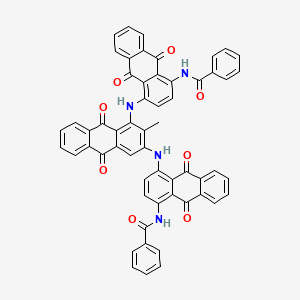
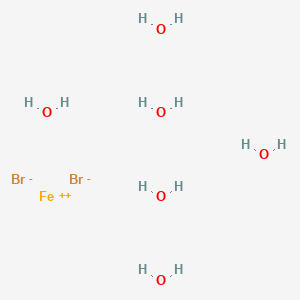
![(4R,5R)-5-[(1S)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B15251911.png)
![1-[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B15251913.png)
amine](/img/structure/B15251920.png)
![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B15251923.png)
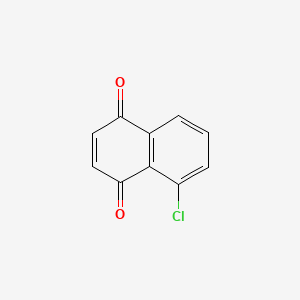

![3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid](/img/structure/B15251937.png)
